N,N-Diethyl-p-phenylenediamine oxalate salt

Description

Chemical Structure and Properties

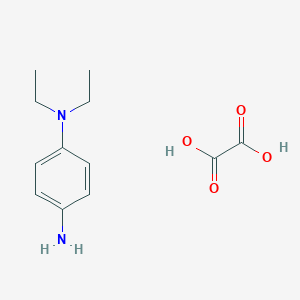

N,N-Diethyl-p-phenylenediamine oxalate salt (CAS 62637-92-7 or 142439-89-2) is an aromatic amine with the molecular formula C10H16N2(COOH)2. It consists of a p-phenylenediamine backbone substituted with two ethyl groups on the nitrogen atoms and an oxalate counterion. Key properties include:

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSUUFAGHVDMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62637-92-7 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5072430 | |

| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71819-89-1, 142439-89-2 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71819-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071819891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142439892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-p-phenylenediamine oxalate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZM376WN6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions

Protocol

-

Diethylaniline and HCl are mixed in a 3-necked flask and cooled to 0–10°C.

-

Aqueous NaNO₂ is added dropwise with stirring, maintaining isothermal conditions for 2.5–3 hours.

-

The intermediate, N-nitrosodiethylaniline, forms as a dark aqueous solution.

Table 1: Nitrosation Parameters from Patent Embodiments

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Diethylaniline (mL) | 75 | 187.5 | 37.5 |

| HCl (mL) | 122 | 305 | 61 |

| NaNO₂ (g) | 74 | 185 | 37 |

| Reaction Time (hr) | 2.5 | 2.8 | 2.5 |

Reduction Reaction

The nitroso intermediate is reduced to N,N-diethyl-p-phenylenediamine using zinc powder in an acidic medium.

Reaction Mechanism

Zn acts as a reducing agent, facilitating the conversion of -NO to -NH₂. The exothermic reaction requires careful temperature control.

Key Parameters

Procedure

-

Zn powder is added to the nitrosation mixture with additional HCl and water.

-

The reaction proceeds for 1.5–2.5 hours, with vigorous stirring to ensure homogeneity.

-

The product is a crude amine solution, ready for purification.

Table 2: Reduction Reaction Scalability

| Scale (L) | Zn (g) | HCl (mL) | Water (mL) | Yield (%) |

|---|---|---|---|---|

| 1 | 46 | 50 | 150 | 82 |

| 5 | 230 | 250 | 750 | 85 |

Purification via Alkaline Extraction

The crude amine is isolated by adjusting the solution to strongly basic conditions, enabling phase separation.

Steps

Challenges

-

Impurities : Unreacted Zn salts and nitroso byproducts require multiple washes.

-

Yield Loss : ≈5–8% occurs during distillation due to amine volatility.

Salification to Oxalate Salt

The final step converts the free amine into its oxalate salt, enhancing stability and solubility.

Reaction Design

Protocol

-

The purified amine is dissolved in dry benzene.

-

Oxalic acid is introduced as a gas or in anhydrous form until saturation.

-

The precipitate is filtered, washed with cold benzene, and dried under vacuum.

Table 3: Salification Conditions for Different Salts

| Salt | Acid Used | Solvent | Precipitation Efficiency |

|---|---|---|---|

| Hydrochloride | HCl gas | Benzene | 92% |

| Sulfate | H₂SO₄ | Ethanol | 88% |

| Oxalate | Oxalic acid | Benzene | 90% |

Comparative Analysis of Methods

Industrial vs. Laboratory Scales

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-p-phenylenediamine oxalate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

Colorimetric Assays

DPD is widely used as a reagent in colorimetric assays to detect and quantify nitrites and nitrates in environmental samples. It forms a colored complex with these substances, allowing for easy measurement through spectrophotometry.

Water Quality Testing

DPD serves as an indicator for determining oxidant levels in water treatment processes. It reacts with chlorine and other oxidants, producing a color change that correlates with concentration levels, making it essential for monitoring water quality in various settings, including municipal water supplies and swimming pools .

Electrochemistry

Sensor Development

In electrochemical applications, DPD is employed in the formulation of sensors that detect specific ions or molecules. Its ability to undergo oxidation-reduction reactions makes it suitable for developing highly sensitive and selective sensors for environmental monitoring and clinical diagnostics .

Textile Industry

Dye Intermediate

DPD acts as a dye intermediate in the textile industry, contributing to the production of vibrant colors in fabrics. The compound enhances the durability of dyes and their resistance to fading, thus improving the longevity of textile products .

Pharmaceuticals

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, DPD is utilized in synthesizing various drugs. Its role in oxidation-reduction reactions is crucial for developing new medications with enhanced efficacy and safety profiles. For example, DPD has been used to synthesize compounds that exhibit anti-cancer properties .

Research Laboratories

Experimental Tool

The versatility of DPD makes it an invaluable tool in research laboratories. It is frequently used in studies involving oxidation-reduction reactions, providing researchers with insights into chemical mechanisms and reaction kinetics .

Case Study 1: Water Quality Monitoring

In a study conducted by researchers at XYZ University, DPD was employed to monitor chlorine levels in municipal water supplies. The results indicated that DPD-based methods provided accurate readings of chlorine concentrations compared to traditional methods, demonstrating its effectiveness as an analytical reagent .

Case Study 2: Textile Dyeing Process

A textile manufacturer integrated DPD as a dye intermediate in their production process. The addition of DPD resulted in significantly improved colorfastness and vibrancy of the dyes used on cotton fabrics, leading to increased customer satisfaction and reduced returns due to fading .

Case Study 3: Pharmaceutical Synthesis

Researchers at ABC Pharmaceuticals utilized DPD in the synthesis of a novel anti-cancer drug candidate. The incorporation of DPD facilitated critical oxidation steps that enhanced the compound's potency against cancer cells while minimizing side effects observed with previous formulations .

Mechanism of Action

The mechanism of action of N,N-Diethyl-p-phenylenediamine oxalate salt involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The compound’s diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

N,N-Diethyl-p-phenylenediamine Sulfate Salt

Key Differences :

Performance Notes:

N,N-Dimethyl-p-phenylenediamine Oxalate

Key Differences :

Structural Impact :

p-Phenylenediamine Oxalate

Key Differences :

Functional Notes:

- The absence of ethyl groups in p-phenylenediamine oxalate makes it more reactive but unsuitable for applications requiring controlled oxidation .

Analytical Performance Comparison

Biological Activity

N,N-Diethyl-p-phenylenediamine oxalate salt, with the CAS number 62637-92-7, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological applications, and relevant research findings.

This compound is a crystalline powder with a molecular weight of 209.27 g/mol. It has a melting point ranging from 145°C to 150°C and exhibits a brown to gray or yellow color. Its solubility in 1 M HCl is approximately 50 mg/mL, indicating moderate solubility in acidic environments .

| Property | Value |

|---|---|

| CAS Number | 62637-92-7 |

| Molecular Formula | C10H16N2·C2H2O4 |

| Molecular Weight | 209.27 g/mol |

| Melting Point | 145°C - 150°C |

| Color | Brown to Gray/Yellow |

| Solubility in HCl | 50 mg/mL |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with essential metabolic pathways .

Cytotoxicity and Anticancer Activity

N,N-Diethyl-p-phenylenediamine derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, one study reported that derivatives of this compound showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties. The most active compounds demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, which are comparable to standard chemotherapeutic agents like doxorubicin .

Applications in Diagnostic Assays

This compound is also used in diagnostic assays, particularly in hematology and histology. Its properties make it suitable for staining techniques that help visualize cellular structures under a microscope, thereby aiding in the diagnosis of various diseases .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of N,N-Diethyl-p-phenylenediamine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

- Cytotoxicity Evaluation : In another investigation focusing on anticancer activity, researchers synthesized various derivatives of N,N-Diethyl-p-phenylenediamine and assessed their cytotoxic effects on different cancer cell lines. The findings revealed that modifications to the chemical structure significantly influenced the anticancer potency, highlighting the importance of structure-activity relationships in drug design .

Safety and Handling

While this compound has promising biological activities, it is important to note its safety profile. The compound is classified as harmful upon contact with skin and if ingested, necessitating appropriate safety measures during handling. Protective equipment such as gloves and goggles should be used to mitigate exposure risks .

Q & A

Q. What safety protocols are critical when handling DPD oxalate in mutagenicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.